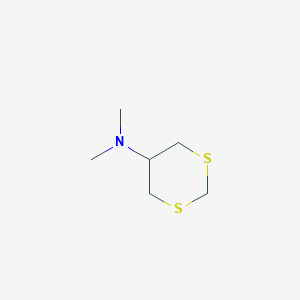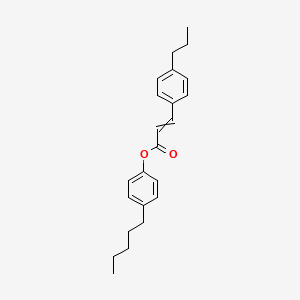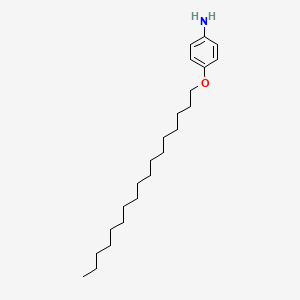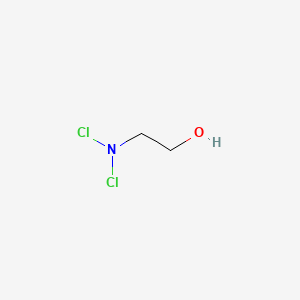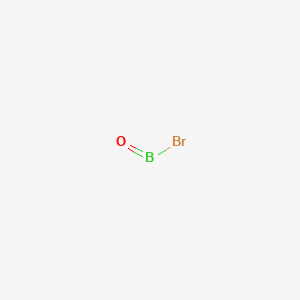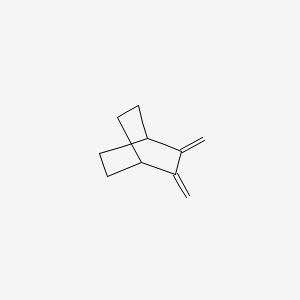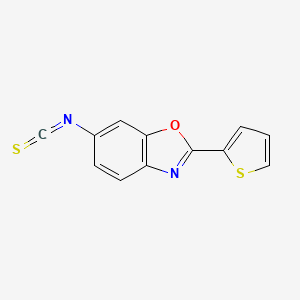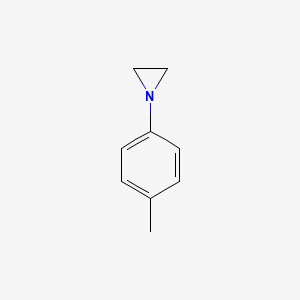
N-(4-Methylphenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)aziridine: is an organic compound characterized by a three-membered aziridine ring attached to a 4-methylphenyl group Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aziridination of Alkenes: One common method involves the aziridination of alkenes using organic azides in the presence of metal catalysts such as copper (II) triflate or cobalt (II) porphin. The reaction proceeds via a metal nitrenoid intermediate, which adds to the alkene to form the aziridine ring.
Cyclization of 2-Chloroalkylamines: Another method involves the cyclization of 2-chloroalkylamines under basic conditions to form the aziridine ring.
Industrial Production Methods: Industrial production of N-(4-Methylphenyl)aziridine typically involves large-scale aziridination reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Ring Opening: N-(4-Methylphenyl)aziridine undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions are often catalyzed by acids or bases and result in the formation of open-chain amines.
Oxidation and Reduction: The compound can undergo oxidation to form this compound N-oxide or reduction to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols, often in the presence of acids or bases as catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Ring Opening: Open-chain amines with various functional groups depending on the nucleophile used.
Oxidation: this compound N-oxide.
Reduction: Corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methylphenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions .
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized amines . This reactivity is exploited in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a three-membered ring and no substituents.
N-Phenylaziridine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N-Benzylaziridine: Contains a benzyl group instead of a 4-methylphenyl group.
Uniqueness: This substituent can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
38201-24-0 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DXKVWMIYBPVXIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


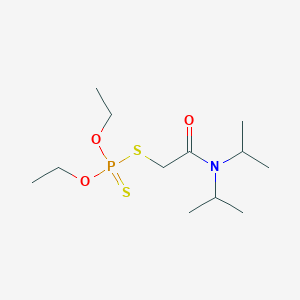
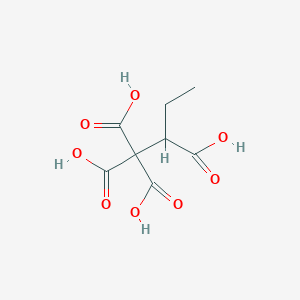
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
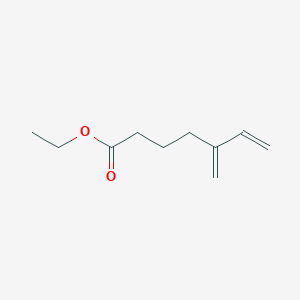
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
